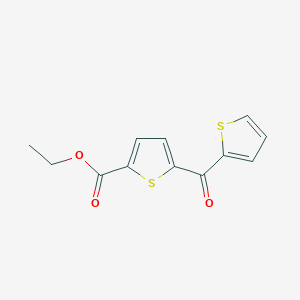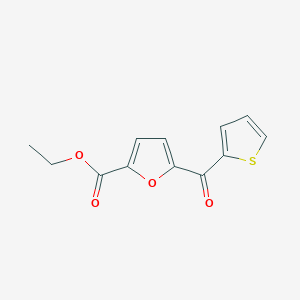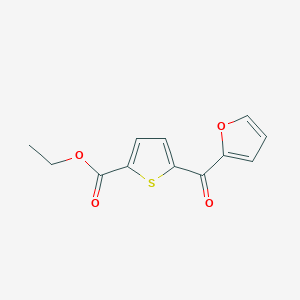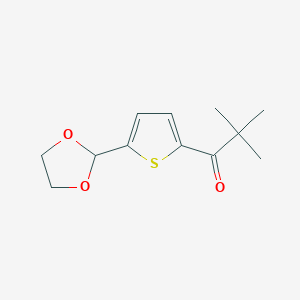
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
1,3-dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . The structure of the newly synthesized compounds can be established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis
1,3-dioxolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . They can also be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst to give esters .Wissenschaftliche Forschungsanwendungen
Photochemical Studies and Radical Generation
- Tert-butyl ketones, including derivatives like tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, have been used in photochemical studies to generate specific radicals. For instance, Manetto et al. (2007) discussed the generation of nucleosidyl radicals from thymidine and 2'-deoxyguanosine using tert-butyl ketone derivatives through photochemistry (Manetto et al., 2007).
Asymmetric Synthesis and Catalysis
- Tert-butyl ketone derivatives are used in asymmetric synthesis and catalysis. Zeng et al. (2015) highlighted the use of tert-butylhydroperoxide (TBHP) in the catalytic enantioselective epoxidation of α,β-unsaturated ketones, demonstrating the utility of tert-butyl derivatives in synthetic chemistry (Zeng et al., 2015).
Crystal Structure Analysis
- The crystal structure of molecules similar to tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has been analyzed to understand molecular interactions and configurations. Liu et al. (2004) synthesized a related compound and analyzed its crystal structure, providing insights into molecular arrangements (Liu et al., 2004).
Radical Reactions and Organic Synthesis
- Tert-butyl ketone derivatives are pivotal in radical reactions essential for organic synthesis. Beckwith and Chai (1993) explored radical reactions of substituted 1,3-dioxolan-4-ones, showing the significance of tert-butyl groups in dictating reaction pathways (Beckwith & Chai, 1993).
Oxidation Reactions
- Dirhodium(II) caprolactamate, in conjunction with tert-butyl hydroperoxide, has been used for selective hydrogen atom abstraction in oxidation reactions, as detailed by McLaughlin et al. (2009). This highlights the role of tert-butyl derivatives in facilitating oxidation processes (McLaughlin et al., 2009).
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGKKNOGDMAMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641908 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898772-82-2 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

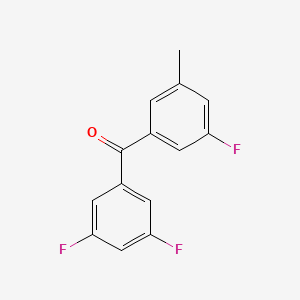
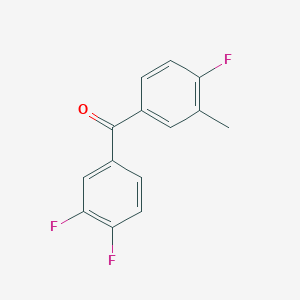
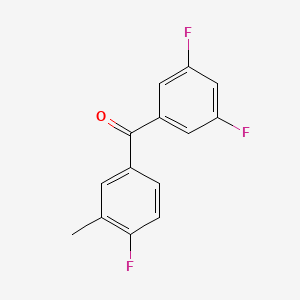
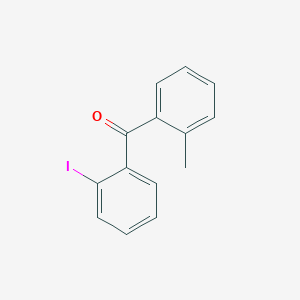
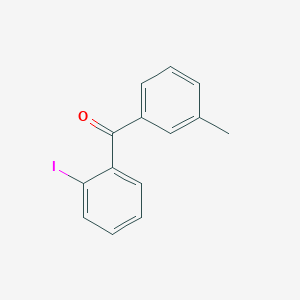
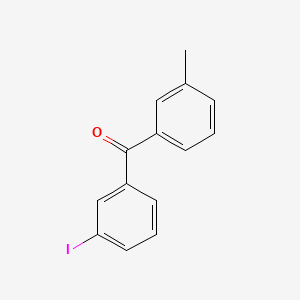
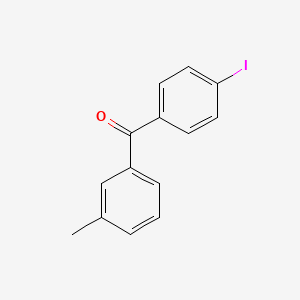
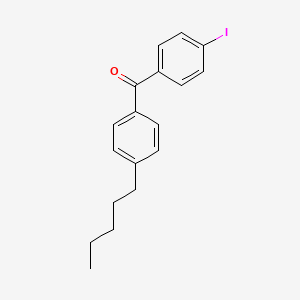
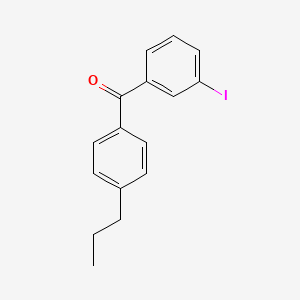
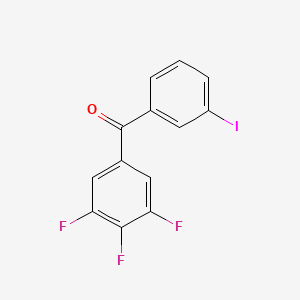
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
